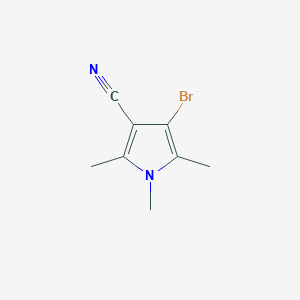

4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile

描述

4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile is a substituted pyrrole derivative featuring a bromine atom at the 4-position, methyl groups at the 1, 2, and 5 positions, and a nitrile group at the 3-position. This compound belongs to the family of heterocyclic aromatic molecules, where the pyrrole core is functionalized to modulate electronic, steric, and reactivity properties.

属性

IUPAC Name |

4-bromo-1,2,5-trimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c1-5-7(4-10)8(9)6(2)11(5)3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTFAXKHYWAEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222142 | |

| Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-1,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393728-46-5 | |

| Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-1,2,5-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393728-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-carbonitrile, 4-bromo-1,2,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Synthetic Challenges

- Selective bromination at the 4-position of the pyrrole ring.

- Introduction of methyl groups at 1, 2, and 5 positions without affecting the nitrile group.

- Installation or retention of the nitrile group at the 3-position.

Preparation Methods

Starting Material Selection

Typically, synthesis begins with a suitably substituted pyrrole core or a precursor that can be functionalized stepwise. Common starting points include:

- 1,2,5-trimethylpyrrole derivatives,

- Pyrrole-3-carbonitrile or its protected forms,

- Halogenated pyrroles for further substitution.

Bromination at the 4-Position

Selective bromination of pyrroles often employs N-bromosuccinimide (NBS) or molecular bromine under controlled conditions. The 4-position is favored due to electronic and steric factors when other positions are substituted.

- Typical Conditions:

- Solvent: Dichloromethane or acetonitrile,

- Temperature: 0°C to room temperature,

- Stoichiometry: 1 equivalent of brominating agent to avoid polybromination.

Introduction of the Nitrile Group

The nitrile group at the 3-position can be introduced via:

- Nucleophilic substitution on a suitable leaving group (e.g., halide) at the 3-position,

- Dehydration of amides or oximes attached to the pyrrole ring,

- Direct cyanation using cyanide sources under palladium-catalyzed conditions.

Methylation of Pyrrole Nitrogen and Carbon Atoms

- N-Methylation can be achieved by alkylation using methyl iodide or methyl sulfate under basic conditions.

- C-Methylation at positions 2 and 5 typically requires directed lithiation followed by methylation:

- Lithiation using n-butyllithium at low temperatures (-78°C),

- Quenching with methyl electrophiles (e.g., methyl iodide).

Representative Synthetic Protocols and Research Findings

While direct literature on this exact compound is sparse, analogous pyrrole derivatives provide useful synthetic precedents.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Methylation | Methyl iodide, K2CO3, DMF, rt | 70-85 | Selective methylation of pyrrole nitrogen |

| 2 | Directed Lithiation & Methylation | n-BuLi, THF, -78°C, then MeI | 60-75 | Methylation at C2 and C5 positions via lithiation |

| 3 | Bromination | NBS, DCM, 0°C to rt | 65-80 | Selective bromination at C4 position |

| 4 | Cyanation | Pd-catalyzed cyanation using KCN or Zn(CN)2, ligand, base, 80-120°C | 50-70 | Introduction of nitrile at C3 via halide substitution or direct cyanation |

Detailed Example Synthesis (Hypothetical Based on Analogous Literature)

Starting from 1,2,5-trimethylpyrrole:

- Protect the nitrogen if necessary.

- Lithiate at C3 using n-butyllithium at -78°C.

- Quench with DMF to introduce formyl group at C3.

- Convert aldehyde to oxime and dehydrate to nitrile.

-

- Treat the 1,2,5-trimethylpyrrole-3-carbonitrile intermediate with NBS at 0°C to selectively brominate the 4-position.

-

- Finally, methylate the pyrrole nitrogen using methyl iodide under basic conditions.

Analytical and Purification Notes

- Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate in hexane.

- Characterization includes 1H NMR, 13C NMR, and mass spectrometry to confirm substitution pattern.

- Yields vary depending on step efficiency and purity of intermediates.

Summary Table of Preparation Methods

| Method Aspect | Description | Typical Reagents/Conditions | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| N-Methylation | Alkylation of pyrrole nitrogen | Methyl iodide, K2CO3, DMF, rt | 70-85 | Avoid overalkylation |

| C-Methylation | Directed lithiation and methylation | n-BuLi, THF, -78°C; then MeI | 60-75 | Requires strict temperature control |

| Bromination | Electrophilic aromatic substitution | NBS, DCM, 0°C to rt | 65-80 | Control equivalents to avoid polybromination |

| Cyanation | Pd-catalyzed cyanation or dehydration | Pd catalyst, KCN or oxime dehydration | 50-70 | Toxicity of cyanide requires careful handling |

Research and Literature Sources

- The PubChem database provides structural and molecular data but limited synthetic details.

- Advanced synthetic methodologies for pyrrole derivatives with nitrile and halogen substituents are discussed in various organic synthesis journals.

- Analogous bromopyrazole syntheses demonstrate the utility of n-butyllithium lithiation and electrophilic substitution, which can be adapted for pyrrole systems.

- Photoredox and palladium-catalyzed cyanation methods provide modern approaches to nitrile introduction on heterocycles.

化学反应分析

Types of Reactions

4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: The nitrile group can be reduced to an amine or other derivatives under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.

Major Products Formed

Substitution Reactions: Products include 4-azido-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile, 4-thio-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile, and 4-alkoxy-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile.

Oxidation Reactions: Products include 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.

Reduction Reactions: Products include 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-amine.

科学研究应用

4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitrile groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the interaction.

相似化合物的比较

Substituent Effects on Physicochemical Properties

A. Pyrrole-3-carbonitrile Derivatives

describes pyrrole-3-carbonitrile derivatives synthesized via a one-pot multicomponent reaction. Key analogs include:

- 1j : 2-Methyl-1-phenethyl-5-(tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile

- 1k : 1-Benzyl-2-methyl-5-(tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile

- 4a : 1-Hexyl-2-phenyl-5-(sugar-substituted)-1H-pyrrole-3-carbonitrile

Comparison :

- Nitrile Stretching (IR) : The target compound’s nitrile group is expected to exhibit IR absorption near 2218–2221 cm⁻¹ (similar to 1j, 1k, and 4a) .

- The trimethyl groups may enhance hydrophobicity relative to sugar- or benzyl-substituted derivatives (e.g., 4a).

B. Chromene-3-carbonitrile Derivatives highlights chromene-based carbonitriles (e.g., Compound 1E: 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile).

- Nitrile Stretching (IR) : Lower absorption at 2204 cm⁻¹ compared to pyrrole derivatives, reflecting differences in conjugation and ring strain .

- Melting Points: Chromene derivatives exhibit higher melting points (223–227°C), likely due to extended aromaticity and hydrogen bonding from hydroxyl/amino groups .

Brominated Heterocycles

A. Brominated Pyrazolones

describes brominated pyrazolones (e.g., Example 5.17: 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one).

- Molecular Weight : LC/MS data (m/z 301–305) suggests comparable molecular weights to the target compound, though exact data for the pyrrole analog is unavailable .

- Reactivity : The bromine in pyrazolones may participate in nucleophilic substitution, similar to the target compound, but the pyrazole ring’s reduced aromaticity could lead to divergent reaction pathways.

B. Brominated Pyrazole Carbonitriles reports a brominated pyrazole-carbonitrile (4-bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile).

- Crystallography : Single-crystal X-ray data (R factor = 0.042) confirms structural stability, a trait likely shared with the target compound if crystallized .

- Electronic Effects : The electron-withdrawing trifluoromethyl and nitro groups in this pyrazole derivative contrast with the electron-donating methyl groups in the target pyrrole, affecting electronic density on the nitrile group.

Amino-Substituted Pyrrole Carbonitriles

lists 4-amino-1-(2-(diethylamino)ethyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 1707563-97-0).

- Solubility: The diethylaminoethyl group enhances water solubility compared to the hydrophobic trimethyl substituents in the target compound .

- Reactivity: The amino group enables participation in condensation reactions, whereas the bromine in the target compound may favor cross-coupling or substitution.

Data Table: Comparative Analysis of Key Compounds

生物活性

4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrole ring substituted with bromine and a carbonitrile group, contributing to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves interactions with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Interaction with Cell Membranes : It has been suggested that this compound can intercalate into lipid bilayers, affecting membrane integrity and function.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have investigated the biological activity of compounds similar to or including this compound:

- Antitumor Studies : Research has indicated that derivatives of pyrrole compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted the effectiveness of pyrrole derivatives in inhibiting colon cancer cell lines (HCT116) with GI50 values around .

- Antibacterial and Antifungal Effects : Investigations into the antibacterial properties revealed that certain pyrrole derivatives could inhibit the growth of bacteria like Staphylococcus aureus and fungi pathogenic to plants. These findings suggest a broader application in treating infections .

- Mechanistic Insights : Molecular docking studies have shown that pyrrole derivatives can form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction is crucial for their potential use as targeted therapies in oncology .

常见问题

Q. Methodological Answer :

- IR Spectroscopy : The nitrile group (–CN) exhibits a sharp peak near 2,204 cm⁻¹, as observed in structurally similar carbonitriles (e.g., compound 1E in ). Bromine substitution does not significantly alter this signal .

- NMR :

- X-ray Crystallography : Compare unit cell parameters (e.g., monoclinic system, space group P21/c) and bond angles with analogous structures (e.g., ) to validate spatial arrangement .

What strategies are effective for functionalizing the bromo group via cross-coupling reactions?

Methodological Answer :

The bromo group at position 4 is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Suzuki Coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids in THF/water (80°C, 12h). Steric hindrance from adjacent methyl groups may require bulky ligands (e.g., SPhos) to enhance efficiency .

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with amines to install nitrogen-containing substituents. Microwave-assisted conditions (150°C, 1h) can mitigate sluggish kinetics .

How does steric hindrance from the 1,2,5-trimethyl substituents influence reactivity and crystal packing?

Q. Methodological Answer :

- Reactivity : Methyl groups at positions 1, 2, and 5 create steric bulk, slowing nucleophilic attacks at position 3. This necessitates polar aprotic solvents (e.g., DMF) to stabilize transition states in substitution reactions .

- Crystal Packing : Trimethyl groups induce non-covalent interactions (e.g., C–H···π, van der Waals) that stabilize monoclinic packing (e.g., a = 12.7408 Å, β = 115.163° in ). Compare with related structures () to identify packing motifs .

What computational methods (e.g., DFT) predict electronic properties and reaction pathways?

Q. Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density. The LUMO is localized on the nitrile and bromine, favoring electrophilic attacks at position 4 .

- Reactivity Pathways : Simulate transition states for bromine substitution using NBO (Natural Bond Orbital) analysis to identify charge transfer interactions. Compare with experimental data (e.g., IR, NMR) to validate models .

How can contradictory solubility or stability data be resolved through experimental design?

Q. Methodological Answer :

- Solubility Testing : Use a standardized protocol (e.g., shake-flask method) in solvents like DMSO, THF, and chloroform. Monitor via UV-Vis at λ = 250–300 nm (π→π* transitions) .

- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with structurally stable analogs (e.g., ) to identify decomposition pathways .

What challenges arise in achieving regioselectivity during synthesis of multi-substituted pyrroles?

Q. Methodological Answer :

- Directed Functionalization : Use directing groups (e.g., –COOMe) to steer bromination/cyanation. Remove these groups post-reaction via hydrolysis (e.g., ’s methyl ester derivatives) .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for –NH) to prevent undesired substitutions. Deprotect under mild conditions (e.g., TBAF in THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。